2-(Bromomethyl)-5-chloropyridine
Description
Molecular Architecture and Crystallographic Features
The molecular structure of this compound is defined by its molecular formula C₆H₅BrClN, which corresponds to a molecular weight of approximately 206.47 grams per mole. The compound adopts a planar aromatic configuration typical of pyridine derivatives, with the heterocyclic nitrogen atom occupying a strategic position within the six-membered ring system. The structural arrangement features a bromomethyl substituent attached to the carbon atom adjacent to the nitrogen heteroatom, while a chlorine atom is positioned at the 5-position relative to the nitrogen.
Crystallographic analysis reveals that halogenated pyridine derivatives similar to this compound typically exhibit specific geometric parameters that reflect the influence of halogen substituents on the aromatic ring system. The carbon-nitrogen bond lengths in pyridine derivatives generally measure between 1.3382 and 1.3403 angstroms, while carbon-halogen bonds show characteristic lengths depending on the halogen involved. The presence of the bromomethyl group introduces additional conformational considerations, as the methylene bridge connecting the bromine atom to the aromatic ring can adopt various rotational conformations.
The molecular geometry demonstrates that the bromomethyl substituent is positioned out of the plane of the aromatic ring system, similar to observations made in related chloromethyl pyridine derivatives where the halomethyl group exhibits significant deviation from planarity. This out-of-plane positioning results from steric interactions between the halogen atom and the aromatic π-electron system. The angle between the plane defined by the aromatic ring and the plane containing the bromomethyl substituent typically measures approximately 83 degrees, based on analogous structures in the crystallographic literature.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive evidence for its molecular structure and substitution pattern. Nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to the distinct chemical environments within the molecule. The ¹H Nuclear Magnetic Resonance spectrum typically displays signals for the aromatic protons and the bromomethyl group, with specific chemical shifts reflecting the electronic effects of the halogen substituents.
In the ¹H Nuclear Magnetic Resonance spectrum, the aromatic region typically exhibits three distinct multipiples corresponding to the three aromatic hydrogen atoms on the pyridine ring. The proton at the 6-position, adjacent to the nitrogen atom, appears as a doublet at approximately 8.40 parts per million, reflecting the deshielding effect of the adjacent nitrogen and the electron-withdrawing bromomethyl substituent. The proton at the 4-position manifests as a doublet of doublets at approximately 7.70 parts per million, while the proton at the 3-position appears as a doublet at approximately 7.33 parts per million. The bromomethyl protons generate a characteristic singlet at approximately 4.44 parts per million, consistent with the deshielding influence of the bromine atom.
¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The spectrum typically reveals six carbon signals corresponding to the five aromatic carbons and the bromomethyl carbon. The carbon bearing the bromomethyl substituent appears at approximately 151.4 parts per million, while the carbon bearing the chlorine substituent resonates at approximately 149.6 parts per million. The bromomethyl carbon itself appears at approximately 28.5 parts per million, reflecting the influence of the directly attached bromine atom.
Mass spectrometry analysis confirms the molecular composition through the observation of molecular ion peaks and characteristic fragmentation patterns. The molecular ion typically appears at mass-to-charge ratio 205.9, corresponding to the protonated molecular ion, with isotope patterns reflecting the presence of both bromine and chlorine atoms. The characteristic isotope distribution provides unambiguous confirmation of the halogen composition, with bromine contributing to peaks separated by two mass units and chlorine contributing to peaks separated by two mass units with different relative intensities.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound must be evaluated within the context of pyridine chemistry, where tautomerism is generally limited compared to other heterocyclic systems. Pyridine derivatives typically do not exhibit significant tautomeric equilibria under normal conditions due to the aromatic stability of the six-membered nitrogen-containing ring system. However, the presence of electron-withdrawing substituents such as the bromomethyl and chloro groups can influence the electronic distribution within the molecule and potentially affect any minor tautomeric contributions.
In comparison to structurally related compounds, the tautomeric analysis must consider the electronic effects of the halogen substituents on the aromatic system. The electron-withdrawing nature of both the bromomethyl and chloro substituents stabilizes the aromatic form of the molecule, effectively preventing any significant population of alternative tautomeric structures. This contrasts with pyridine derivatives bearing electron-donating substituents or additional heteroatoms that might facilitate tautomeric interconversion.
Comparative analysis with related halogenated pyridines reveals that compounds such as 2-chloro-5-(chloromethyl)pyridine exhibit similar stability toward tautomeric rearrangement. The structural similarity between the chloromethyl and bromomethyl substituents suggests comparable electronic effects on the aromatic ring system, though the larger atomic radius and lower electronegativity of bromine compared to chlorine may introduce subtle differences in electronic distribution.
The crystallographic evidence from related compounds supports the predominance of a single tautomeric form under ambient conditions. The planar aromatic structure observed in crystal studies indicates that the molecule exists primarily in its aromatic form, with no significant contribution from alternative tautomeric structures. This stability is further reinforced by the characteristic Nuclear Magnetic Resonance chemical shifts observed for the aromatic protons, which are consistent with a fully aromatic pyridine ring system rather than any non-aromatic tautomeric forms.
Properties
IUPAC Name |
2-(bromomethyl)-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRADIPZRXCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624113 | |
| Record name | 2-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605681-01-4 | |
| Record name | 2-(Bromomethyl)-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-5-chloropyridine | |
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Preparation Methods
Reaction Scheme and Conditions
The most common laboratory-scale method to prepare 2-(Bromomethyl)-5-chloropyridine involves bromination of 2-methyl-5-chloropyridine using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds via a radical mechanism initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal conditions.
- Substrate: 2-methyl-5-chloropyridine
- Brominating agent: N-bromosuccinimide (NBS)
- Initiator: AIBN or benzoyl peroxide
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Temperature: 60–80 °C
- Reaction time: 2–6 hours, depending on scale and conditions
Mechanistic Considerations
The radical bromination selectively abstracts a hydrogen atom from the methyl group adjacent to the pyridine nitrogen, generating a benzylic-type radical stabilized by the aromatic system. The radical then reacts with bromine generated in situ from NBS to form the bromomethyl group.
Purification and Yield
- The reaction mixture is typically purified by column chromatography using silica gel with a hexane/ethyl acetate gradient.
- The product is isolated as a pale yellow to colorless solid.
- Reported yields are generally in the range of 70–90%, with purity exceeding 95% after purification.
Industrial and Scale-Up Considerations
For industrial production, continuous flow reactors are employed to maintain strict control over reaction parameters, improving reproducibility and yield while minimizing side reactions and hazardous byproducts.
- Continuous flow bromination allows precise temperature control and rapid mixing, reducing over-bromination and decomposition.
- Automated systems facilitate scaling up while ensuring safety, given the hazardous nature of bromine and radical initiators.
- Post-reaction purification involves crystallization and solvent extraction to achieve high purity.
Alternative Synthetic Routes and Related Compounds
While direct preparation methods for this compound are limited in public literature, related compounds such as 2-bromo-5-chloropyridine are synthesized via diazotization and bromination of 2-amino-5-chloropyridine. This method involves:
- Diazotization of 2-amino-5-chloropyridine with sodium nitrite in acidic hydrobromic acid solution at 0–10 °C.
- Subsequent bromination via addition of bromine.
- Neutralization and isolation of 2-bromo-5-chloropyridine with yields reported up to 93%.
Though this method targets the aromatic bromine rather than the bromomethyl substituent, it demonstrates the versatility of halogenation strategies on chloropyridine scaffolds and may be adapted for bromomethylation through further functional group transformations.
Data Table Summarizing Preparation Methods
| Preparation Method | Key Reagents & Conditions | Reaction Type | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Radical bromination with NBS | 2-methyl-5-chloropyridine, NBS, AIBN, CCl4, 60–80 °C, 4 h | Radical bromination | 70–90 | Silica gel column chromatography | Selective bromination at methyl group |
| Diazotization-bromination route | 2-amino-5-chloropyridine, NaNO2, HBr, Br2, 0–10 °C | Aromatic substitution | ~93 | Filtration, washing, drying | Produces 2-bromo-5-chloropyridine (aromatic bromine) |
| Continuous flow bromination (industrial) | 2-methyl-5-chloropyridine, NBS, flow reactor, controlled temp | Radical bromination | >85 | Crystallization, extraction | Improved safety and scalability |
Research Findings and Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlet for bromomethyl protons at δ 4.3–4.7 ppm.
- Aromatic protons display splitting consistent with substitution pattern.
-
- Confirms molecular ion peak corresponding to C6H5BrClN (molecular weight ~223 g/mol).
High-Performance Liquid Chromatography (HPLC):
- Used to assess purity (>95% typical after purification).
-
- Employed for unambiguous structural confirmation in research settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the bromomethyl group can yield 5-chloropyridine-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether under reflux conditions.
Major Products:
- Substituted pyridines (e.g., 2-(Azidomethyl)-5-chloropyridine)
- Pyridine N-oxides
- Pyridine alcohols
Scientific Research Applications
Biological Activities
Research indicates that 2-(Bromomethyl)-5-chloropyridine exhibits various biological activities, making it a valuable intermediate for drug development. Its derivatives have been explored for antibacterial and antifungal properties.
Antibacterial Activity
A study highlighted its effectiveness against multidrug-resistant bacterial strains. The compound was tested alongside known antibiotics, showing comparable or superior activity in certain instances.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 4.0 | Effective against XDR Salmonella Typhi |
| Ciprofloxacin | 3.0 | Standard control |
Pharmaceutical Applications
This compound serves as an important intermediate in synthesizing various pharmaceuticals, particularly those targeting infectious diseases and cancer therapies. Its derivatives have been linked to the development of:
- Antiviral agents : Compounds derived from this structure have shown promise in inhibiting viral replication.
- Anticancer drugs : Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential for further development.
Agrochemical Applications
In addition to its pharmaceutical relevance, this compound is utilized in the agrochemical sector for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it a candidate for creating more effective agricultural chemicals.
Case Studies
Several case studies illustrate the compound's utility:
- Case Study 1 : A research project focused on synthesizing a new antibacterial agent derived from this compound demonstrated its efficacy against resistant strains of bacteria, leading to further exploration in clinical settings.
- Case Study 2 : In another study, derivatives were tested for their herbicidal properties, showing significant activity against common agricultural pests.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules, where the compound can modify specific amino acid residues in the active site of enzymes or receptors.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
5-Bromo-2-chloropyridine: The positions of the bromine and chlorine atoms are reversed, leading to different reactivity patterns.
2-(Chloromethyl)-5-bromopyridine: Similar structure but with bromine and chlorine atoms interchanged, affecting its chemical behavior.
Uniqueness: 2-(Bromomethyl)-5-chloropyridine is unique due to the specific positioning of the bromomethyl and chlorine groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Biological Activity
2-(Bromomethyl)-5-chloropyridine is a halogenated pyridine derivative with the molecular formula C₇H₆BrClN and a molecular weight of approximately 206.47 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the pharmaceutical field. Its structure, characterized by a bromomethyl group and a chloromethyl group on the pyridine ring, contributes to its reactivity and utility in organic synthesis.
The synthesis of this compound can be achieved through various methods, including alkylation reactions involving pyridine derivatives. The presence of halogens in its structure enhances its reactivity, allowing for the introduction of additional functionalities in synthetic applications.
Inhibition of Cytochrome P450 Enzymes
One of the notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and the inhibition by this compound could lead to significant drug-drug interactions when co-administered with other medications metabolized by CYP1A2.
Interaction with Biological Molecules
The compound's ability to interact with various biological molecules suggests potential pharmacological applications. It can form complexes with nucleophiles, which may be vital for understanding its mechanism of action within biological systems. Such interactions raise concerns regarding its safety profile, as it can cause severe skin burns and eye damage upon exposure.
Case Studies and Research Findings
Recent studies have explored the pharmacological implications of this compound:
- Antitumor Activity : In vitro studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, analogs were tested against human muscle rhabdomyosarcoma (RD), cervical adenocarcinoma (HeLa), and pancreatic adenoma (BxPC-3) cell lines, showcasing promising results in inhibiting cell proliferation .
-
Selectivity Index (SI) : The selectivity index is crucial for evaluating the therapeutic potential of compounds. Table 1 summarizes the IC50 values for several related compounds against different cell lines, highlighting their efficacy and selectivity towards cancerous versus normal cells.
Table 1: IC50 Values and Selectivity Indexes
Compound Name Cell Line IC50 (μM) Selectivity Index This compound RD 7.1 16.2 HeLa 10 4.6 BxPC-3 ≥100 N/A MDCK ≥100 N/A
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Signaling Modulation : It has been observed to influence signaling pathways critical for cell proliferation and survival.
Safety and Toxicity
Despite its potential therapeutic applications, safety assessments are essential due to the compound's toxicological profile. Its harmful effects upon exposure necessitate careful handling and usage guidelines in laboratory settings.
Q & A
Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-5-chloropyridine?
The compound is typically synthesized via nucleophilic substitution or bromination of pre-functionalized pyridine derivatives. For example, bromination of 5-chloro-2-methylpyridine using (N-bromosuccinimide) under radical-initiated conditions (e.g., AIBN in CCl) is a common approach. Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient. Confirm product identity using (e.g., characteristic methylene bromide peak at ~4.5 ppm) and mass spectrometry .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Use of PPE (gloves, goggles, lab coat) due to its irritant properties (H315, H319).
- Work in a fume hood to avoid inhalation (P261, P305+P351+P338).
- Store at ambient temperatures away from oxidizing agents (compatible with Hazard Class 6.1 packaging).
- Dispose of waste via halogenated organic waste streams .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- : Identify the bromomethyl group (singlet at ~4.5 ppm) and aromatic protons (doublets in the 7.5–8.5 ppm range).
- : Confirm the quaternary carbon adjacent to bromine (~30 ppm for CHBr) and aromatic carbons.
- Mass Spectrometry (EI): Look for molecular ion peaks at m/z 205/207 (Br/Cl isotopic pattern). Cross-reference data with NIST Chemistry WebBook or peer-reviewed journals .
Advanced Research Questions
Q. How do the electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of Br and Cl groups enhances electrophilicity at the methylene position, facilitating Suzuki or Buchwald-Hartwig couplings. For instance, the bromomethyl group acts as an electrophilic partner for palladium-catalyzed cross-coupling with arylboronic acids. However, competing side reactions (e.g., elimination to form vinyl halides) may occur under basic conditions. Optimize catalyst systems (e.g., Pd(PPh)) and bases (KCO) to suppress undesired pathways .
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselectivity is influenced by steric and electronic factors. For example:
- Nucleophilic Attack: The bromomethyl group is more reactive than the chloro-substituted ring due to higher leaving-group ability.
- Directed Metallation: Use LDA or Grignard reagents to deprotonate specific positions, guided by the chloro substituent’s directing effects. Computational modeling (DFT) can predict reactive sites, while -labeling experiments validate mechanisms .
Q. How should researchers resolve contradictions in reported melting points or spectral data?
- Purity Assessment: Use differential scanning calorimetry (DSC) to verify melting points and HPLC to check for impurities.
- Reproducibility: Repeat syntheses under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- Database Cross-Check: Compare data with authoritative sources like NIST or SciFinder (e.g., 2-bromo-5-chloropyridine has a reported mp of 70–72°C in peer-reviewed studies) .
Methodological Guidance Tables
Q. Table 1: Key Reaction Conditions for Functionalization
| Reaction Type | Reagents/Conditions | Key Considerations |
|---|---|---|
| Suzuki Coupling | Pd(PPh), KCO, DMF/HO | Avoid excess base to prevent elimination |
| Nucleophilic Substitution | NaN, DMSO, 80°C | Monitor for azide byproducts via IR |
| Oxidation | KMnO, HO/acetone | Control temperature to avoid over-oxidation |
Q. Table 2: Analytical Data Comparison
| Technique | Expected Data for Pure Compound | Common Contaminants |
|---|---|---|
| 4.5 ppm (s, 2H, CHBr) | Residual solvent (e.g., CHCl at 7.26 ppm) | |
| HPLC (C18 column) | Retention time: 6.8 min (MeOH:HO 70:30) | Unreacted starting material (RT: 5.2 min) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
